N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide
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Overview
Description
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide: is a chemical compound that belongs to the class of isochromenes Isochromenes are heterocyclic compounds containing a benzene ring fused to a pyran ring This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxamide group at the first position of the isochromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide typically involves the following steps:
Formation of the Isochromene Ring: The isochromene ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-(2-hydroxyphenyl)acetaldehyde derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, such as the reduction of the carboxamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as amines or alcohols.
Substitution Products: Substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
Chemistry: N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. It has shown promise in the development of enzyme inhibitors for therapeutic applications.
Medicine: this compound derivatives have been investigated for their potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to inhibit enzymes involved in neurotransmitter degradation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
N-benzyl-3,4-dihydroisoquinoline-2-carboxamide: This compound shares a similar structure but has an isoquinoline ring instead of an isochromene ring.
N-benzyl-3,4-dihydro-2H-pyran-2-carboxamide: This compound has a pyran ring instead of an isochromene ring.
Uniqueness: N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to its specific ring structure and the presence of both benzyl and carboxamide groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-12-13-6-2-1-3-7-13)16-15-9-5-4-8-14(15)10-11-20-16/h1-9,16H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUFIGGUFQLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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